Selective MAO-B Inhibition Over MAO-A: Direct Comparison with Broad-Spectrum MAO Inhibitors
In a head-to-head enzymatic assay, 3-Hydroxy-3-(quinolin-2-yl)-2,3-dihydro-1H-isoindol-1-one demonstrated a clear selectivity window for MAO-B (IC50 = 4,890 nM) over MAO-A (IC50 > 100,000 nM), yielding a selectivity ratio of >20-fold [1]. This contrasts with broad-spectrum MAO inhibitors like iproniazid, which show little selectivity. While the absolute potency is modest compared to clinical MAO-B inhibitors like selegiline (IC50 ~ 10 nM), this characteristic selectivity profile is a direct consequence of the hybrid scaffold and is a critical parameter for designing tool compounds or for deconvolution studies where a moderate, defined selectivity window is required.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50: 4.89E+3 nM (4.89 µM); MAO-A IC50: >1.00E+5 nM (>100 µM) |
| Comparator Or Baseline | Internal comparator (MAO-A): IC50 > 100,000 nM. Class-level comparator (Broad-spectrum inhibitors): Lack of selectivity. |
| Quantified Difference | Selectivity ratio for MAO-B over MAO-A is >20.4-fold |
| Conditions | Inhibition of human MAO-A and MAO-B, assessed by conversion of kynuramine to 4-hydroxyquinoline in a fluorescence assay after 20 minutes. |
Why This Matters
For researchers needing a non-clinical, moderate-affinity MAO-B preferential inhibitor with a defined selectivity window, this compound offers a structurally distinct tool, avoiding the potent physiological effects of clinical candidates.
- [1] BindingDB. (2024). Entry for BDBM50401983 / CHEMBL2203920. The Binding Database. View Source
